PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE
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Overview
Description
PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C3H8N4Cl2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3,4-diamine: Similar in structure but with different substitution patterns.
4,5-diaminopyrimidine: Another diamine compound with a different heterocyclic core.
3,5-diamino-1,2,4-triazole: A triazole derivative with similar functional groups
Uniqueness
PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrazole-4,5-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUEWGGIOHZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611462 |
Source
|
Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-98-6 |
Source
|
Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride?
A1: Unfortunately, the provided abstracts do not disclose the molecular weight or spectroscopic data for 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. To obtain this information, you would need to refer to the full text of the research papers:
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